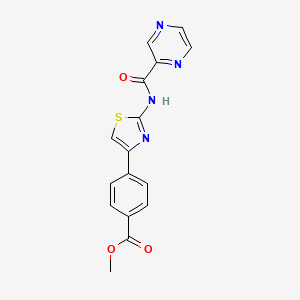

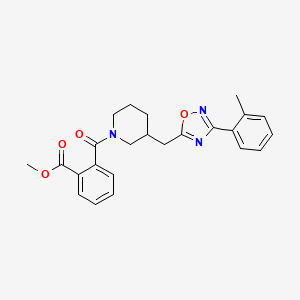

![molecular formula C20H22N2O4S B2482220 N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-23-2](/img/structure/B2482220.png)

N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine. The specific substituents on the sulfonamide can be varied to create a wide range of compounds .Molecular Structure Analysis

The compound contains a quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two carbon atoms .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

The compound has been studied for its potential as a therapeutic agent for Alzheimer’s disease . The study involved the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine. The inhibitory effects on acetylcholinesterase were evaluated, and it was observed that one of the derivatives showed significant acetylcholinesterase inhibitory activity .

Anti-Inflammatory Properties

The compound has been associated with anti-inflammatory properties. It has been synthesized and characterized for its potential biological activity . The compound was synthesized by esterification of oleic acid to methyl oleate and reaction of this ester with N-2-(4-methoxyphenyl)ethylamine .

Appetite and Obesity Regulation

The compound has been studied for its potential role in appetite and obesity regulation . It is known that N-acylethanolamides (NAEs) are a group of lipid mediators synthesized in the organism as a response to many physiological and pathological stimuli, like obesity, inflammation, and food intake .

Triple-Negative Breast Cancer Treatment

The compound has been studied for its potential as a therapeutic agent in the treatment of triple-negative breast cancer (TNBC) . The study used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising EGFR/VEGFR-2 inhibitors .

Synthesis of New Oleamides

The compound has been used in the synthesis of new oleamides . The synthesis of N-[2-(4-methoxyphenyl)ethyl]oleamide was realized by esterification of oleic acid to methyl oleate and reaction of this ester with N-2-(4-methoxyphenyl)ethylamine in anhydrous methanol, catalyzed by sodium methoxide .

Electrochemical Characterization

The compound has been used for electrochemical characterization . The new oleamide was fully characterized by IR, MS, 1H- and 13C-NMR spectra. Electrochemical investigations were also performed by cyclic and differential pulse voltammetry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a precursor to tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting the production of folic acid, the compound indirectly inhibits the synthesis of these nucleotides, thereby preventing bacterial replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The ultimate result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis. This halts the bacteria’s ability to replicate, thereby stopping the spread of the infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-26-17-5-2-14(3-6-17)8-10-21-27(24,25)18-12-15-4-7-19(23)22-11-9-16(13-18)20(15)22/h2-3,5-6,12-13,21H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCJBSSDDCSFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)

![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)

![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)

![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)